2-{[(3-{5-[(2-carboxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)carbonyl]amino}benzoic acid
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Overview
Description
2-(3-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZAMIDO)BENZOIC ACID is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZAMIDO)BENZOIC ACID typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amidation Reactions:
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Functional Group Transformations: Modifications of existing functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZAMIDO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-(3-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZAMIDO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Carboxyphenylboronic Acid: Shares similar functional groups but differs in overall structure and reactivity.
4-Carboxyphenylboronic Acid: Another boronic acid derivative with distinct chemical properties.
3,5-Di(4-carboxyphenyl)pyridine: Contains multiple carboxylic acid groups and aromatic rings, similar to the target compound.
Uniqueness
2-(3-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZAMIDO)BENZOIC ACID is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H19N3O8 |
---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
2-[[3-[5-[(2-carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C30H19N3O8/c34-25(31-23-10-3-1-8-20(23)29(38)39)16-6-5-7-18(14-16)33-27(36)19-13-12-17(15-22(19)28(33)37)26(35)32-24-11-4-2-9-21(24)30(40)41/h1-15H,(H,31,34)(H,32,35)(H,38,39)(H,40,41) |
InChI Key |
YLXMICZGNGWNNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
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